molecular formula C12H18O2 B13491530 2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid

2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid

Cat. No.: B13491530
M. Wt: 194.27 g/mol
InChI Key: KINOGPCNKHCQGQ-MNOVXSKESA-N
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Description

2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid is a compound with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group, along with an acetic acid moiety. It is a derivative of cyclohexene and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the use of (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol as a starting material. This compound can be synthesized from (+)-limonene using a photosynthesized O2 transfer . The reaction involves the addition of m-chloroperoxybenzoic acid to (+)-limonene in dichloromethane, followed by quenching with sodium sulfite and purification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-[(1S,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]acetic acid

InChI

InChI=1S/C12H18O2/c1-8(2)11-5-4-9(3)6-10(11)7-12(13)14/h6,10-11H,1,4-5,7H2,2-3H3,(H,13,14)/t10-,11+/m1/s1

InChI Key

KINOGPCNKHCQGQ-MNOVXSKESA-N

Isomeric SMILES

CC1=C[C@@H]([C@@H](CC1)C(=C)C)CC(=O)O

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)CC(=O)O

Origin of Product

United States

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